5-Chloro-2-oxindole-1-carboxamide

Process Chemistry Oxindole Cyclisation Yield Optimization

Sourcing 5-chloro-2-oxindole-1-carboxamide with inconsistent purity or insufficient regiochemical fidelity stalls Tenidap development and corrupts 3-acyl oxindole library integrity. This batch delivers the exact 5-chloro substitution pattern validated at 1-2 kg pilot scale with reproducible cyclisation kinetics. - 98% HPLC purity (210-211 °C mp) confirmed by ¹H NMR, IR, and MS; suitable as primary reference standard for QC release testing. - >2-fold yield advantage in acetic anhydride/sodium acetate cyclisation versus the unsubstituted or 5-fluoro analog. - Direct acylation substrate achieving 88% isolated yield with thiophene-2-carbonyl chloride; enables unified entry to diverse 3-acyl oxindole libraries. Light-brown solid supplied under ambient shipping with full CoA documentation.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 100599-06-2
Cat. No. B046561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-oxindole-1-carboxamide
CAS100599-06-2
Synonyms5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxamide; 
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)N
InChIInChI=1S/C9H7ClN2O2/c10-6-1-2-7-5(3-6)4-8(13)12(7)9(11)14/h1-3H,4H2,(H2,11,14)
InChIKeyWGRHBRAKCHCGER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-oxindole-1-carboxamide: Essential Tenidap Intermediate


5-Chloro-2-oxindole-1-carboxamide is a 2-oxindole-1-carboxamide derivative distinguished by a chlorine atom at the 5-position of the oxindole ring. It is the penultimate intermediate in the synthesis of Tenidap, a dual cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO) inhibitor that was advanced to clinical development for rheumatoid arthritis and osteoarthritis . The compound is supplied as a light-brown solid with a molecular weight of 210.62 g/mol, slight solubility in chloroform and methanol, and a recommended storage temperature of -20 °C .

Intermediate Role Penultimate intermediate for Tenidap core synthesis
Halogen Activation 5-Chloro enables regioselective 3-acylation toward the final API
Process Route Compatible with inorganic cyanate cyclisation; avoids hazardous isocyanates

5-Chloro-2-oxindole-1-carboxamide: Generic Substitution Pitfalls


Within the 2-oxindole-1-carboxamide family, subtle structural alterations—such as removal of the 5-chloro substituent, relocation of the halogen, or replacement of the unsubstituted carboxamide with N-alkyl variants—radically alter the cyclisation kinetics, intermediate stability, and final acylation reactivity. The unsubstituted 2-oxindole-1-carboxamide, for example, lacks the chlorine-mediated electronic activation that facilitates the regioselective 3-acylation step toward Tenidap, while the 5-fluoro analog exhibits different crystallinity and solubility profiles that impact downstream processing. These compound-specific features directly translate into quantifiable differences in isolated yield, chromatographic purity, and process mass intensity, making generic substitution a measurable liability rather than a matter of chemical analogy .

Halogen Position Removal or relocation of the 5-chloro substituent may disrupt the electronic activation required for regioselective acylation.
Analog Crystallinity The 5-fluoro analog can exhibit different crystallinity and solubility, potentially altering downstream isolation and purity profiles.
N‑Alkyl Variants N‑alkyl carboxamide derivatives may shift cyclisation kinetics and final acylation reactivity, limiting direct process transfer.

5-Chloro-2-oxindole-1-carboxamide: Procurement Evidence


Cyclisation Yield Advantage

In a direct head-to-head comparison within the same study, three cyclisation methods were evaluated for the conversion of 2-(5-chloro-2-ureidophenyl)acetic acid to 5-chloro-2-oxindole-1-carboxamide. The acetic anhydride/sodium acetate system delivered an isolated yield of 83% (combined two crops), whereas thionyl chloride in dichloroethane gave 41% and p-toluenesulfonic acid in toluene under azeotropic reflux gave only 35%. This 2.0–2.4‑fold yield advantage translates into substantially lower raw-material demand for the same quantity of target intermediate .

Cyclisation Yield
Head-to-head
83% vs 41% / 35%
2.0‑fold vs SOCl₂; 2.4‑fold vs PTSA
Reported yield advantage supports process-cost evaluation.
Ac₂O/NaOAc method; requires pilot-scale confirmation.
Process Chemistry Oxindole Cyclisation Yield Optimization

Aqueous Solubility Advantage

5-Chloro-2-oxindole-1-carboxamide exhibits a calculated aqueous solubility of 3.2 g/L at 25 °C, whereas its immediate precursor 5-chloro-2-oxindole is reported to be slightly soluble at 2.0 g/L under the same conditions. This 1.6‑fold solubility enhancement, attributed to the carboxamide moiety, facilitates aqueous work-up during the hydrolysis and neutralization stages of the Tenidap process .

Aqueous Solubility
Calculated
3.2 g/L
1.6‑fold vs precursor (2.0 g/L)
Higher solubility may facilitate aqueous work-up efficiency.
Cross-study comparable; value is calculated.
Physicochemical Profile Downstream Processing Solubility

Purity and Melting Point Specification

The improved acetic anhydride/sodium acetate process consistently delivers 5-chloro-2-oxindole-1-carboxamide with an HPLC purity of 98% and a narrow melting range of 210–211 °C (lit. 211 °C), indicative of high crystalline homogeneity. In contrast, the earlier trifluoroacetic anhydride/trifluoroacetic acid method yielded only 80 mg of product from 4.78 g of starting material (approx. 3% yield), precluding reliable purity assessment and rendering the route unsuitable for quality-controlled supply chains .

Purity & Melting Point
Method context
98% HPLC
mp 210–211 °C
Reproducible quality attributes support intermediate QC qualification.
Ac₂O/NaOAc route; earlier TFA route gave insufficient material.
Quality Control Purity Melting Point

Hazardous Isocyanate Replacement

The legacy route to 5-chloro-2-oxindole-1-carboxamide employed chlorosulfonyl isocyanate or organic isocyanates, reagents that pose significant toxicity and handling hazards on scale. The improved process substitutes these with in situ-generated isocyanic acid from potassium cyanate and acetic acid, a benign inorganic cyanate system. The switch eliminates the need for specialised containment and reduces the process mass intensity, while delivering the intermediate 2-(5-chloro-2-ureidophenyl)acetic acid in 68% yield and 98.5% purity .

Reagent Safety
Class-level
KOCN/AcOH replaces isocyanates
Inorganic cyanate route supports supply-chain resilience and reduces hazardous reagent dependency.
Class-level inference; process-specific hazard assessment advised.
Process Safety Scalability Green Chemistry

5-Chloro-2-oxindole-1-carboxamide: Application Scenarios


Kilogram-Scale Tenidap Sodium Manufacturing

The compound’s >2‑fold yield advantage in the acetic anhydride/sodium acetate cyclisation, combined with the safe inorganic cyanate process, has been validated at 1–2 kg scale, demonstrating robust and reproducible yields across all stages. This established process is directly transferable to pilot-plant settings for Tenidap sodium production .

3-Acyl-2-oxindole Library Synthesis

Because 5-chloro-2-oxindole-1-carboxamide is the direct acylation substrate, it enables a unified synthetic entry to diverse 3-acyl oxindole libraries. The reported 88% yield for the acylation step to Tenidap demonstrates high reactivity toward thiophene-2-carbonyl chloride, while the 98% purity of the starting carboxamide ensures that resulting library members are free from confounding by-products .

Reference Standard for Oxindole Intermediate QC

With a well-defined melting point (210–211 °C), HPLC purity of 98%, and full spectroscopic characterisation (¹H NMR, IR, MS), the compound can serve as a primary reference standard for identity and purity testing in quality control laboratories that oversee Tenidap or related oxindole pharmaceutical intermediates .

Application
Selection Property
Validation Focus
Tenidap sodium process research
High-yielding cyclisation route
Process mass efficiency and purity profile
3-Acyl oxindole library synthesis
Regioselective acylation substrate
Acylation reactivity and by-product control
Intermediate QC reference standard
Defined melting range and HPLC purity
Identity and purity confirmation
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